Cas no 2402789-27-7 ([(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol)

(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol is a specialized organic compound with notable structural features. It exhibits high purity and stability, making it suitable for advanced chemical synthesis and research applications. The unique hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl] moiety offers distinct reactivity and versatility in chemical transformations, facilitating the development of novel compounds with potential therapeutic and industrial applications.
[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol structure
2402789-27-7 structure
Product name:[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
CAS No:2402789-27-7
MF:C9H17NO2
Molecular Weight:171.23678278923
CID:5915048
PubChem ID:145915428

[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol 化学的及び物理的性質

名前と識別子

    • 2402789-27-7
    • EN300-7472594
    • [(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
    • [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
    • インチ: 1S/C9H17NO2/c1-9(6-11)7-12-5-8-3-2-4-10(8)9/h8,11H,2-7H2,1H3/t8-,9+/m0/s1
    • InChIKey: FPVDZMNFQWOQNJ-DTWKUNHWSA-N
    • SMILES: O1C[C@@](C)(CO)N2CCC[C@H]2C1

計算された属性

  • 精确分子量: 171.125928785g/mol
  • 同位素质量: 171.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 32.7Ų

[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7472594-0.25g
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
0.25g
$524.0 2024-05-23
Enamine
EN300-7472594-5.0g
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
5.0g
$3065.0 2024-05-23
Enamine
EN300-7472594-2.5g
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
2.5g
$2071.0 2024-05-23
Aaron
AR028G0J-250mg
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
250mg
$746.00 2025-02-16
1PlusChem
1P028FS7-500mg
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
500mg
$1081.00 2024-05-22
Aaron
AR028G0J-1g
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
1g
$1479.00 2025-02-16
1PlusChem
1P028FS7-250mg
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
250mg
$710.00 2024-05-22
Aaron
AR028G0J-50mg
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
50mg
$362.00 2025-02-16
1PlusChem
1P028FS7-100mg
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
100mg
$515.00 2024-05-22
1PlusChem
1P028FS7-50mg
[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
2402789-27-7 95%
50mg
$354.00 2024-05-22

[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol 関連文献

[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanolに関する追加情報

Introduction to [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol (CAS No. 2402789-27-7)

Chemical entities with intricate structures often hold significant promise in the realm of pharmaceutical research and development. Among these, the compound [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol, identified by its CAS number CAS No. 2402789-27-7, has garnered attention due to its unique structural framework and potential biological activities. This introduction delves into the compound's chemical characteristics, its significance in contemporary research, and its potential applications in medicinal chemistry.

The molecular structure of [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol is characterized by a complex heterocyclic system comprising a pyrrolo[2,1-c][1,4]oxazine core. This core is a fused bicyclic system containing nitrogen atoms at the 1-position and the 8-asymmetric position (indicated by the notation 8As), which contributes to the compound's stereochemical diversity. The presence of a methyl group at the 4-position further enhances its structural complexity and may influence its electronic and steric properties.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The pyrrolo[2,1-c][1,4]oxazine moiety is known for its ability to interact with biological targets in diverse ways. Recent studies have highlighted the importance of such heterocyclic systems in developing novel therapeutic agents due to their ability to mimic natural product scaffolds and exhibit a wide range of biological activities. The asymmetric center at the 4-position (4R) adds another layer of complexity, allowing for enantioselective synthesis and potentially tailored biological responses.

In the context of current research trends, compounds like [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol are being explored for their potential in modulating various biological pathways. For instance, studies have suggested that pyrrolo[2,1-c][1,4]oxazine derivatives may have inhibitory effects on enzymes involved in inflammatory processes. The methanol substituent at the 4-position could serve as a pharmacophore or a site for further functionalization to enhance binding affinity to specific targets.

The synthesis of this compound represents a significant achievement in organic chemistry. The construction of the pyrrolo[2,1-c][1,4]oxazine core requires precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies have been employed to achieve high yields and enantiopurity. Techniques such as transition-metal catalysis and asymmetric hydrogenation have been particularly useful in constructing the complex framework of this molecule. These synthetic advancements not only contribute to the availability of this compound for research purposes but also highlight the progress in synthetic organic chemistry.

The pharmacological potential of [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol has been investigated in several preclinical studies. These studies have focused on understanding how the compound interacts with biological targets and whether it exhibits any therapeutic effects. Preliminary data suggest that this compound may have properties that make it suitable for treating conditions such as inflammation and neurodegeneration. However, more extensive research is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of novel drug candidates often involves optimizing their chemical properties to enhance efficacy and reduce side effects. In the case of [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol, modifications can be made at various positions within the molecule to fine-tune its biological activity. For example, exploring different substituents at the 5-position or incorporating additional functional groups could lead to compounds with improved pharmacokinetic profiles or enhanced target specificity.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting how [(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2،1-c][1،4]oxazin-4-yl]methanol interacts with biological targets at the molecular level。 These simulations help researchers design experiments more efficiently and guide the synthesis of analogs with improved properties。 By integrating experimental data with computational predictions، scientists can accelerate the drug discovery process and bring new therapies to patients more quickly。

The future prospects for this compound are promising。 As research continues to uncover new biological activities and synthetic strategies are refined، [(4R , 8As) - 4 - methyl - 1 , 3 , 6 , 7 , 8 , 8a - hexahydropyrrolo [2 , 1 - c ] [ 1 , 4 ] oxazin - 4 - yl ] methanol may emerge as a valuable tool in pharmaceutical development。 Collaborative efforts between synthetic chemists、 biologists、 and pharmacologists will be crucial in realizing its full potential。 With ongoing investigations into its mechanisms of action and optimization strategies , this compound has the potential to contribute significantly to advances in medicine。

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